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molecular formula C14H15N B167373 Benzeneethanamine, N-phenyl- CAS No. 1739-00-0

Benzeneethanamine, N-phenyl-

Cat. No. B167373
M. Wt: 197.27 g/mol
InChI Key: REUFZACIJMPYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05789135

Procedure details

Exemplary compounds include leucocrystal violet, tris(4-dimethylamino-o-tolyl)methane, bis(4-dimethylamino-o-tolyl)phenylmethane, bis(4-dimethylamino-o-tolyl)thienylmethane, 2-(2-chlorophenylamino-6-N,N-dibutylamino-9-(2-methoxycarbonyl)-phenylxanthene, 2-N,N-dibenzylamino-6-N,N-diethylamino-9-(2-methoxycarbonyl) phenylxanthene, benzo[a]-6-N,N-diethylamino-9-(2-methoxycarbonyl)phenylxanthene, benzoylleucomethylene blue, benzoyl-3,7-diethylaminophenoxazine, benzoyl-3,7-diethylamino-9-phenyldihydrophenazine, 6,6'-di-t-butyl-p,p'-bi-o-cresol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6,6'-di-t-butyl-p,p'-bi-o-cresol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tris(4-dimethylamino-o-tolyl)methane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
bis(4-dimethylamino-o-tolyl)phenylmethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
bis(4-dimethylamino-o-tolyl)thienylmethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2-chlorophenylamino-6-N,N-dibutylamino-9-(2-methoxycarbonyl)-phenylxanthene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-N,N-dibenzylamino-6-N,N-diethylamino-9-(2-methoxycarbonyl) phenylxanthene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
benzo[a]-6-N,N-diethylamino-9-(2-methoxycarbonyl)phenylxanthene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
benzoyl-3,7-diethylaminophenoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
benzoyl-3,7-diethylamino-9-phenyldihydrophenazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
CN(C1C=CC(C(C2C=CC(N(C)C)=CC=2)C2C=CC(N(C)C)=CC=2)=CC=1)C.CN(C)C1C=CC(C)=C(C(C2C=C(N(C)C)C=CC=2C)C2C=C(N(C)C)C=CC=2C)C=1.CN(C)C1C=CC(C)=C(C(C2C=C(N(C)C)C=CC=2C)C2C=CC=CC=2)C=1.CN(C)C1C=CC(C)=C(C(C2C=C(N(C)C)C=CC=2C)C2SC=CC=2)C=1.[C:113]([C:121]1[C:134]2[NH:133][C:132]3[C:127](=[CH:128][C:129](NCC)=[CH:130][CH:131]=3)OC=2C=C(NCC)C=1)(=O)[C:114]1[CH:119]=[CH:118][CH:117]=[CH:116]C=1.C(C1C2C(=NC3C(N=2)=C(C2C=CC=CC=2)C=C(NCC)C=3)C=C(NCC)C1)(=O)C1C=CC=CC=1>>[CH2:134]([NH:133][C:132]1[CH:131]=[CH:130][CH:129]=[CH:128][CH:127]=1)[CH2:121][C:113]1[CH:114]=[CH:119][CH:118]=[CH:117][CH:116]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C
Step Two
Name
6,6'-di-t-butyl-p,p'-bi-o-cresol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
tris(4-dimethylamino-o-tolyl)methane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC(=C(C=C1)C)C(C1=C(C=CC(=C1)N(C)C)C)C1=C(C=CC(=C1)N(C)C)C)C
Step Four
Name
bis(4-dimethylamino-o-tolyl)phenylmethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC(=C(C=C1)C)C(C1=CC=CC=C1)C1=C(C=CC(=C1)N(C)C)C)C
Step Five
Name
bis(4-dimethylamino-o-tolyl)thienylmethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC(=C(C=C1)C)C(C=1SC=CC1)C1=C(C=CC(=C1)N(C)C)C)C
Step Six
Name
2-chlorophenylamino-6-N,N-dibutylamino-9-(2-methoxycarbonyl)-phenylxanthene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
2-N,N-dibenzylamino-6-N,N-diethylamino-9-(2-methoxycarbonyl) phenylxanthene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
benzo[a]-6-N,N-diethylamino-9-(2-methoxycarbonyl)phenylxanthene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
benzoyl-3,7-diethylaminophenoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC(=CC=2OC3=CC(=CC=C3NC12)NCC)NCC
Step Ten
Name
benzoyl-3,7-diethylamino-9-phenyldihydrophenazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1CC(=CC2=NC3=CC(=CC(=C3N=C12)C1=CC=CC=C1)NCC)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CC1=CC=CC=C1)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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